molecular formula C17H14O7 B14867987 Quercetin 5,4'-dimethyl ether

Quercetin 5,4'-dimethyl ether

Cat. No.: B14867987
M. Wt: 330.29 g/mol
InChI Key: QTUNBLFELCXAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’,5-Di-O-methyl quercetin is a methylated derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Di-O-methyl quercetin typically involves the selective methylation of quercetin. One efficient method includes the use of dichlorodiphenylmethane in diphenyl ether to protect the hydroxy groups at specific positions, followed by selective demethylation using reagents like boron tribromide (BBr3) and boron trichloride (BCl3) .

Industrial Production Methods: Industrial production methods for 4’,5-Di-O-methyl quercetin are not extensively documented. the general approach involves large-scale synthesis using the aforementioned selective protection and methylation techniques, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, as well as oxidized products like quinones .

Scientific Research Applications

4’,5-Di-O-methyl quercetin has a wide range of scientific research applications:

Mechanism of Action

4’,5-Di-O-methyl quercetin is compared with other methylated derivatives of quercetin, such as:

  • 3’-O-methylquercetin (Isorhamnetin)
  • 4’-O-methylquercetin (Tamarixetin)

Uniqueness: 4’,5-Di-O-methyl quercetin is unique due to its specific methylation pattern, which influences its chemical stability, bioavailability, and biological activities. This distinct structure allows it to interact differently with molecular targets compared to other methylated quercetins .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-11-4-3-8(5-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3

InChI Key

QTUNBLFELCXAOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)O)O)O

Origin of Product

United States

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